2-(2-Bromo-4-fluorophenyl)piperazine
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Overview
Description
“2-(2-Bromo-4-fluorophenyl)piperazine” is a synthetic compound derived from piperazine, a cyclic amine, and bromo-2-fluorophenyl methyl group. It has a molecular formula of C10H12BrFN2 and an average mass of 259.118 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-fluorophenyl)piperazine” consists of a piperazine ring bound to a phenyl group that is substituted with bromine and fluorine atoms .
Chemical Reactions Analysis
This compound and its derivatives have been synthesized through Fe-catalyzed reactions, showcasing the compound’s role in creating drugs that improve cerebral blood circulation and show antihistamine activity.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 259.118 Da .
Scientific Research Applications
Medicinal Chemistry
The piperazine moiety, which is present in “2-(2-Bromo-4-fluorophenyl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the discovery and process chemistry, various synthetic methodologies are used to prepare the compounds .
Kinase Inhibitors
Piperazine-containing drugs, including “2-(2-Bromo-4-fluorophenyl)piperazine”, can act as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain enzymes called kinases that cells use during growth and division .
Receptor Modulators
Piperazine-containing drugs can also act as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells .
Luminescent Properties
Photo-induced Electron Transfer (PET) Processes
These compounds have potential in photo-induced electron transfer (PET) processes. PET is a process where an excited electron is transferred from one molecule (the donor) to another (the acceptor).
Analytical Chemistry
Piperazines, including “2-(2-Bromo-4-fluorophenyl)piperazine”, are used in analytical chemistry . They can be identified and analyzed in seized materials using various techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
Illicit Manufacture
While not a positive application, it’s important to note that piperazines can be illicitly manufactured . Therefore, understanding their properties and uses can aid in their detection and regulation .
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine derivatives, including “2-(2-Bromo-4-fluorophenyl)piperazine”, have been the focus of recent research due to their wide range of biological and pharmaceutical activity. They have been used in the synthesis of various drugs, and future research may continue to explore their potential applications .
properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXUWAUDUUCBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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